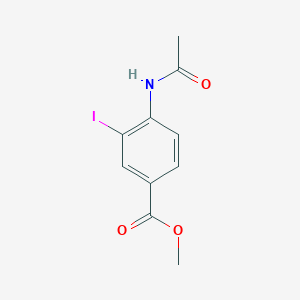

Methyl 4-acetamido-3-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetamido-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTQNEZTXKVCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571168 | |

| Record name | Methyl 4-acetamido-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190071-23-9 | |

| Record name | Methyl 4-acetamido-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-acetamido-3-iodobenzoate

Abstract

Methyl 4-acetamido-3-iodobenzoate is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique trifunctional architecture—comprising a methyl ester, an acetamido group, and an iodine atom—makes it an exceptionally versatile intermediate for organic synthesis. The iodine substituent, in particular, serves as a highly reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational to modern drug discovery and the creation of complex molecular structures. This guide provides a comprehensive overview of the core chemical properties, validated synthesis protocols, spectroscopic characterization, and key applications of this compound, designed to empower researchers in leveraging its full synthetic potential.

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. This compound (CAS No. 190071-23-9) has emerged as a valuable scaffold due to the orthogonal reactivity of its functional groups.[1] The acetamido and methyl ester groups provide hydrogen bonding capabilities and can be subjected to hydrolysis under different conditions, while the aryl iodide is a premier functional group for transition-metal-catalyzed cross-coupling reactions. This combination allows for sequential and site-selective modifications, a critical requirement for building libraries of compounds in drug development campaigns, particularly in the pursuit of novel therapeutics for cancer and infectious diseases.[1] This document serves as a technical resource, consolidating essential data and field-proven methodologies for the effective use of this important chemical intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its successful application in research.

Core Chemical Properties

The fundamental properties of this compound are summarized below. Proper storage at 0-8°C is recommended to ensure long-term stability.[1]

| Property | Value | Source(s) |

| CAS Number | 190071-23-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀INO₃ | [1][4] |

| Molecular Weight | 319.09 g/mol | [1][4] |

| IUPAC Name | This compound | |

| Synonyms | 4-Acetamido-3-iodobenzoic acid methyl ester | [1][3] |

| Appearance | Off-white to pale yellow solid (typical) | |

| Solubility | Favorable solubility in many organic solvents | [1] |

| Storage Conditions | 0-8°C, protect from light | [1] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The proton at C5 (ortho to the iodo and meta to the ester) will likely appear as a doublet, while the proton at C6 (ortho to the ester) will be a doublet of doublets, and the proton at C2 (ortho to both iodo and acetamido groups) will be a singlet. The methyl ester protons (-OCH₃) will present as a sharp singlet around 3.9 ppm, and the acetyl protons (-COCH₃) will appear as another singlet around 2.2 ppm. The amide proton (NH) will be a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon spectrum will show ten distinct resonances. Key signals include the carbonyl carbons of the ester and amide groups (typically in the 165-170 ppm range), the methyl carbons of the ester and acetyl groups (around 52 ppm and 24 ppm, respectively), and six aromatic carbon signals, including the carbon bearing the iodine atom (C3), which would appear at a characteristically high field (around 90-100 ppm) due to the heavy atom effect.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3300 - 3250 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Amide I) | 1680 - 1640 | Stretching |

| C=O (Ester) | 1725 - 1705 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N (Amide) | 1400 - 1200 | Stretching |

| C-O (Ester) | 1300 - 1100 | Stretching |

Synthesis and Purification

The most logical and commonly employed synthetic route to this compound is the electrophilic iodination of its readily available precursor, Methyl 4-acetamidobenzoate. The acetamido group is an ortho-, para-director, and since the para position is blocked, iodination occurs regioselectively at the ortho position (C3).

Conceptual Synthesis Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. CAS No.190071-23-9,this compound Suppliers [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Methyl 4-iodobenzoate(619-44-3) 1H NMR spectrum [chemicalbook.com]

- 8. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 4-acetamido-3-iodobenzoate

An In-depth Technical Guide to Methyl 4-acetamido-3-iodobenzoate: Properties, Synthesis, and Applications

Introduction: Unveiling a Key Pharmaceutical Building Block

This compound is a multifaceted organic compound that has garnered significant attention within the scientific community, particularly in the realms of pharmaceutical development and complex organic synthesis. Also known by its synonym, 4-Acetamido-3-Iodobenzoic Acid Methyl Ester, this molecule serves as a critical intermediate, prized for its unique structural features that allow for versatile chemical modifications.[1] The presence of an iodine atom on the benzene ring significantly enhances its reactivity, making it an ideal precursor for constructing more complex molecular architectures, especially in the development of novel therapeutic agents and medical imaging probes.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and development.

Core Physicochemical Properties

The utility of this compound in a laboratory setting is fundamentally governed by its physical and chemical properties. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 190071-23-9 | [1] |

| Molecular Formula | C₁₀H₁₀INO₃ | [1][2] |

| Molecular Weight | 319.09 g/mol | [1][2] |

| Appearance | Solid (Powder) | [3] (Inferred from similar compounds) |

| Solubility | Favorable solubility in various conditions | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons: a singlet for the methyl ester protons (-OCH₃), a singlet for the acetyl protons (-COCH₃), a singlet for the amide proton (-NH), and signals in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR Spectroscopy : The carbon NMR would reveal signals for the methyl carbons of the ester and acetyl groups, the carbonyl carbons of both the ester and amide functionalities, and the carbons of the aromatic ring, including the carbon atom bonded to the iodine.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands typical for its functional groups: N-H stretching from the amide, C=O stretching from the ester and amide groups (likely appearing as two distinct peaks), and C-I stretching vibrations.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (319.09), along with characteristic fragmentation patterns.

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical process for its application in further chemical reactions. A common and logical synthetic route involves the direct iodination of a readily available precursor.

Synthetic Pathway

A plausible and efficient method for synthesizing this compound starts with Methyl 4-acetamidobenzoate. The iodination occurs at the position ortho to the activating acetamido group.

Caption: Synthetic route to this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is largely dictated by the interplay of its functional groups.

-

Cross-Coupling Reactions : The carbon-iodine bond is the most reactive site for transformations. It serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This reactivity is the cornerstone of its utility as a building block, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The iodine substituent makes it more reactive than the corresponding bromo or chloro derivatives, often allowing for milder reaction conditions.

-

Hydrolysis : The methyl ester and acetamido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, respectively. This allows for further functional group manipulation post-coupling.

Applications in Drug Development and Research

The versatile nature of this compound makes it a valuable intermediate in several high-value research and development areas.[1]

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of new treatments for cancer and infectious diseases.[1] Its structure is often a core component of more complex bioactive molecules.

-

Organic Synthesis : Beyond pharmaceuticals, it is a versatile reagent for creating complex molecular architectures.[1] The ability to participate in cross-coupling reactions makes it indispensable for constructing molecules that would be difficult to assemble using other methods.

-

Medical Imaging : The presence of iodine makes it a precursor for synthesizing iodinated derivatives, including radiolabeled compounds containing iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). These are crucial for developing contrast agents and radiotracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) scans.[1]

-

Bioconjugation : The compound can be functionalized and used in bioconjugation chemistry to link biomolecules, such as proteins or antibodies, to other molecules or surfaces.[1] This is essential for creating antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic tools.[1]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its practical utility, the following section details a standard protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern organic synthesis.

Objective: To synthesize Methyl 4-acetamido-3-(phenyl)benzoate.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst/ligand mixture to the reaction flask.

-

Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on safety data for structurally similar compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

-

Inhalation : Avoid inhaling dust. Handle in a well-ventilated area or a chemical fume hood.[4][6]

-

Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4][5]

-

Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature is between 0-8°C.[1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, particularly at the carbon-iodine bond, provides a reliable handle for constructing complex molecules through robust and high-yielding cross-coupling reactions. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is paramount to leveraging its full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

role of Methyl 4-acetamido-3-iodobenzoate in organic synthesis

An In-Depth Technical Guide to the Role of Methyl 4-acetamido-3-iodobenzoate in Organic Synthesis

Abstract

This compound is a polysubstituted aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of functional groups—an activated iodo moiety for cross-coupling, an electron-withdrawing methyl ester, and a directing acetamido group—renders it an ideal precursor for the construction of complex molecular architectures. This guide provides an in-depth analysis of its reactivity, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions, its application as a key intermediate in the synthesis of high-value pharmaceuticals, and its utility in the development of radiolabeled compounds for diagnostic imaging. We will explore the causality behind experimental choices, provide validated protocols, and present a framework for its effective utilization in research and drug development.

Introduction: Deconstructing the Molecular Asset

This compound (C₁₀H₁₀INO₃, CAS No. 190071-23-9) is more than a simple aryl iodide; it is a carefully orchestrated synthetic tool.[1][2] The inherent value of this reagent lies in the distinct and synergistic roles of its constituent functional groups.

-

The Aryl-Iodide Bond: This is the primary reactive center of the molecule. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope compared to the corresponding bromides or chlorides.[3]

-

The Acetamido Group: This group exerts a significant electronic and steric influence. As an ortho-, para-directing group, it influences the regiochemistry of electrophilic aromatic substitution reactions in its own synthesis. In cross-coupling reactions, its presence can modulate the electronic density of the aromatic ring.

-

The Methyl Ester Group: Positioned para to the acetamido group, this electron-withdrawing group further activates the C-I bond towards oxidative addition. It also serves as a convenient synthetic handle, which can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This unique combination makes this compound a key intermediate for synthesizing bioactive molecules, particularly in the development of novel therapeutics for cancer and infectious diseases.[4]

Figure 1: Key structural features and synthetic roles of this compound.

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound is realized in its performance as a substrate in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern C-C bond formation, enabling the assembly of complex scaffolds from simple precursors.[5] The underlying mechanism for these transformations follows a well-established catalytic cycle.

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[6] For a substrate like this compound, this reaction provides a direct route to substituted biaryl compounds, a motif prevalent in active pharmaceutical ingredients (APIs).[5]

Causality in Protocol Design:

-

Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are often used directly. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be used with phosphine ligands, which is reduced in situ to the active Pd(0) species.[6][7]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6][8]

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the aryl iodide and catalyst.[3]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[3]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which protects the Pd(0) catalyst from deactivation.[5]

-

Reagent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), followed by a degassed solvent mixture of toluene/ethanol/water (4:1:1 ratio, 10 mL).[3]

-

Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling: Access to Aryl-Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is invaluable for creating conjugated systems and installing a versatile alkyne handle for further functionalization (e.g., via click chemistry or reduction).

Causality in Protocol Design:

-

Dual Catalysis: The reaction classically employs a palladium catalyst for the main cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to deprotonate the terminal alkyne and as the solvent.

-

Copper-Free Variants: Concerns over copper contamination in pharmaceutical synthesis have led to the development of copper-free Sonogashira protocols, which often require stronger bases or specialized ligands to facilitate the catalytic cycle.[9]

Heck Reaction: Olefin Functionalization

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high trans-selectivity.[11][12] This provides a powerful method for C-C bond formation and the synthesis of stilbene-like structures.

Causality in Protocol Design:

-

Base: A hindered organic base (e.g., triethylamine) or an inorganic base (e.g., Na₂CO₃) is required to neutralize the HI generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[11][13]

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used to facilitate the reaction.[14]

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/Water | Biaryl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | Aryl-Alkyne |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, Na₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

Applications in Medicinal Chemistry and Drug Development

The true value of a synthetic building block is demonstrated by its application in synthesizing high-value target molecules. This compound and its close analogs are crucial intermediates in the production of complex pharmaceuticals.

Case Study: Intermediate for Trametinib Synthesis

Trametinib is a highly potent allosteric inhibitor of MEK1/2 kinases, approved for treating various cancers, including melanoma.[15][16] Several reported synthetic routes for Trametinib rely on a key intermediate that shares the core iodo-phenyl structure, such as N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[17][18][19] The iodine atom in this intermediate is the reactive handle used to construct the complex pyridopyrimidine core of the final drug molecule through a cyclization or coupling reaction. The strategic placement of the iodine atom is paramount for the success of the overall synthesis.

Figure 3: Workflow illustrating the role of an iodo-aryl precursor in the synthesis of Trametinib.

Role in Radiolabeling for PET Imaging

The utility of the iodine atom extends beyond its role as a leaving group. Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) are used in nuclear medicine for diagnostic imaging (SPECT/PET) and therapy.[15][20][21] Synthesizing radiolabeled pharmaceuticals allows for non-invasive visualization of drug distribution and target engagement in vivo.[15][22]

Precursors structurally related to this compound are ideal for radiolabeling. A common strategy involves preparing a stable, non-radioactive precursor, such as a trimethylstannyl (trimethyltin) or boronic ester derivative, at the position of the iodine. In a final step, this precursor is treated with a source of radioactive iodide (e.g., Na[¹²⁴I]) under oxidative conditions to rapidly and efficiently install the radioisotope, a process known as radio-iododestannylation or radio-iododeboronation.[23] This late-stage introduction of the radioisotope is critical due to the short half-lives of many medically relevant radionuclides. This approach has been used to create radiolabeled versions of drugs like Trametinib to study their biodistribution.[15]

Conclusion and Future Outlook

This compound is a prime example of a molecular scaffold engineered for synthetic efficiency. Its well-defined reactivity, centered on the highly active aryl-iodide bond, provides chemists with a reliable and versatile platform for constructing complex molecules through robust palladium-catalyzed cross-coupling reactions. Its demonstrated importance as an intermediate in the synthesis of blockbuster drugs like Trametinib and its potential in the development of radiotracers for advanced medical imaging underscore its significance. As the demand for sophisticated small molecules in medicine and materials science continues to grow, the strategic application of such pre-functionalized, high-utility building blocks will remain a cornerstone of innovative chemical synthesis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 18. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. moravek.com [moravek.com]

- 23. researchgate.net [researchgate.net]

Methyl 4-acetamido-3-iodobenzoate: A Strategic Building Block for Advanced Synthesis

Abstract

Methyl 4-acetamido-3-iodobenzoate is a highly versatile synthetic intermediate, prized in medicinal chemistry and materials science for its trifunctional nature. The strategic arrangement of an acetamido group, an iodine atom, and a methyl ester on a benzene ring provides a platform for a diverse array of chemical modifications. This in-depth guide explores the synthesis, reactivity, and practical applications of this valuable building block, offering experimentally validated insights and detailed protocols for its effective use in complex molecular design.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The efficient construction of complex organic molecules is critically dependent on the availability of versatile building blocks that enable the controlled introduction of specific functionalities. This compound stands out as a superior scaffold due to the orthogonal reactivity of its three key functional groups.[1]

-

The Acetamido Group: This moiety serves as a protected amine, which can be unmasked under various conditions to provide a primary amine for further elaboration. It also functions as a moderate ortho-, para-directing group in electrophilic aromatic substitution reactions.

-

The Iodine Atom: The iodine substituent is an excellent handle for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] This facilitates the straightforward installation of carbon-carbon and carbon-heteroatom bonds.

-

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, a versatile precursor for amides, esters, and other acid derivatives. It can also be reduced to a primary alcohol.

This unique combination of reactive sites, coupled with their specific substitution pattern, renders this compound an invaluable precursor for accessing diverse and complex chemical libraries.

Synthesis and Characterization

The most prevalent and efficient synthesis of this compound commences with the commercially available methyl 4-aminobenzoate. The process involves a two-step sequence: acetylation of the amino group followed by regioselective iodination.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of Methyl 4-aminobenzoate

-

In a suitable reaction vessel, dissolve methyl 4-aminobenzoate (1 equivalent) in a solvent such as dichloromethane or ethyl acetate.

-

To this solution, add acetic anhydride (1.1 equivalents).

-

A catalytic amount of a mild base like triethylamine or pyridine (0.1 equivalents) can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford methyl 4-acetamidobenzoate.[2]

Step 2: Iodination of Methyl 4-acetamidobenzoate

-

Dissolve the methyl 4-acetamidobenzoate (1 equivalent) obtained from the previous step in glacial acetic acid.

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.

-

The reaction can be catalyzed by a catalytic amount of a strong acid, such as sulfuric acid.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration and wash thoroughly with water, followed by a cold, dilute solution of sodium thiosulfate to quench any residual iodine.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using standard analytical methods.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₀INO₃[1] |

| Molecular Weight | 319.09 g/mol [1] |

| CAS Number | 190071-23-9[1][3][4] |

| Melting Point | 165-169 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (s, 1H), 8.01 (d, J = 8.5 Hz, 1H), 7.85 (br s, 1H), 3.92 (s, 3H), 2.25 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.4, 165.7, 142.1, 139.8, 131.2, 124.9, 93.2, 52.6, 25.1 |

| Solubility | Soluble in DMSO, DMF, and hot ethanol |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is centered on the selective manipulation of its functional groups. The iodine atom is the primary site for transformations under transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly reactive towards oxidative addition to palladium(0) complexes, initiating various cross-coupling catalytic cycles.

3.1.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in pharmaceuticals.[7]

-

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][7]

3.1.2. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the aryl iodide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is invaluable for the synthesis of aryl alkynes, which are key intermediates in natural product synthesis and materials science.[9]

3.1.3. Heck Coupling: C-C Double Bond Formation

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This transformation is a powerful method for constructing complex olefinic frameworks.

3.1.4. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a suitable base.[10][11][12] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals.[10][13]

Orthogonal Functional Group Manipulations

The acetamido and methyl ester moieties can be selectively transformed, often orthogonally to the cross-coupling reactions at the iodine position.

-

Amide Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the free amine. This primary amine can then undergo a variety of subsequent reactions, including acylation, alkylation, and sulfonylation. A mild and selective method for the deprotection of secondary acetamides has been developed using oxalyl chloride and propylene glycol.[14][15][16][17][18]

-

Ester Hydrolysis: The methyl ester can be saponified using a base such as lithium hydroxide or sodium hydroxide to yield the corresponding carboxylic acid.[19][20][21] This carboxylic acid is a versatile functional group that can be converted into amides, esters, or other derivatives.

Synthetic Transformations Logic Diagram

Caption: Reactivity pathways of this compound.

Case Study: Synthesis of a Bioactive Scaffold

To exemplify the strategic application of this compound, we will outline its use in the synthesis of a key precursor for a novel class of kinase inhibitors. The synthetic route leverages a Suzuki coupling to introduce a heterocyclic moiety, followed by ester hydrolysis and subsequent amide bond formation.

Step 1: Suzuki Coupling

This compound is subjected to a Suzuki coupling with a heterocyclic boronic acid (e.g., 2-pyridylboronic acid) using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a suitable solvent system (e.g., toluene/water). This reaction selectively forges the C-C bond at the 3-position.

Step 2: Ester Hydrolysis

The resulting biaryl intermediate is then treated with a base like lithium hydroxide in a mixed solvent system (e.g., THF/water) to effect the saponification of the methyl ester to the corresponding carboxylic acid.

Step 3: Amide Coupling

Finally, the carboxylic acid is activated using a peptide coupling reagent (e.g., HATU) and reacted with a primary amine to furnish the desired amide product, a key precursor for the target kinase inhibitor.

This synthetic sequence showcases the strategic utility of this compound, where each functional group is addressed in a planned order to achieve the desired molecular architecture.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[22] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[23][24] It is advisable to avoid contact with skin and eyes.[22] In case of accidental contact, the affected area should be rinsed immediately with copious amounts of water.[24][25] For comprehensive safety information, refer to the Safety Data Sheet (SDS).[22][23][25]

Conclusion

This compound is a cornerstone building block in contemporary organic synthesis. Its trifunctional nature permits a diverse range of selective chemical transformations, establishing it as an ideal starting material for the synthesis of complex molecules in drug discovery and materials science.[1] A comprehensive understanding of its reactivity and the strategic manipulation of its functional groups are paramount to harnessing its full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS No.190071-23-9,this compound Suppliers [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Acetamides [organic-chemistry.org]

- 18. A facile deprotection of secondary acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. quora.com [quora.com]

- 20. homework.study.com [homework.study.com]

- 21. m.youtube.com [m.youtube.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

The Emergence of a Key Building Block: A Technical Guide to Methyl 4-acetamido-3-iodobenzoate

Abstract

Methyl 4-acetamido-3-iodobenzoate, a seemingly unassuming aromatic compound, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. Its strategic placement of an acetamido group, an iodine atom, and a methyl ester on a benzene ring makes it a highly versatile intermediate. This guide delves into the historical context, synthesis, and characterization of this pivotal molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications. While the precise moment of its initial discovery remains modestly documented, its importance has grown in tandem with the demand for complex, functionalized molecules in medicinal chemistry and materials science.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 190071-23-9) is a substituted aromatic ester that has garnered considerable attention as a crucial building block in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the orthogonal reactivity of its functional groups. The acetamido group can direct electrophilic substitution and participate in hydrogen bonding. The iodine atom is a versatile handle for various cross-coupling reactions, and the methyl ester provides a site for hydrolysis and subsequent amide bond formation.

This unique combination of features makes it an invaluable precursor in the development of pharmaceuticals, particularly in the synthesis of iodinated contrast agents used in medical imaging techniques like X-ray and computed tomography (CT).[2][3][4] The iodine atom's high atomic number allows for the effective attenuation of X-rays, a fundamental principle behind these diagnostic tools.[5] Furthermore, its application extends to the synthesis of novel bioactive compounds and functional materials.[6]

A Plausible History: The Evolution of a Synthetic Strategy

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established organic chemistry principles and the documented preparations of analogous compounds. The likely synthetic pathway is a multi-step process starting from the readily available p-aminobenzoic acid (PABA). The development of this route is intrinsically linked to the broader advancements in aromatic chemistry, particularly electrophilic substitution and functional group manipulation.

The intellectual lineage of this synthesis can be traced back to early investigations into the derivatization of benzoic acid and aniline. The Sandmeyer reaction, discovered in the late 19th century, provided a reliable method for introducing iodine onto an aromatic ring via a diazonium salt, a technique that remains relevant in the synthesis of various iodoaromatics.[7] The acetylation of anilines to protect the amino group and modulate its directing effects has been a standard practice for over a century. Similarly, Fischer esterification has been a cornerstone of organic synthesis since the late 1800s for converting carboxylic acids to their corresponding esters.[8]

It is therefore highly probable that the synthesis of this compound was not a singular discovery event but rather a logical extension of these well-established reactions, likely developed in a laboratory focused on the synthesis of functionalized aromatic compounds for specific applications, such as the development of new pharmaceuticals or materials.

The Synthetic Pathway: A Step-by-Step Elucidation

The most logical and commonly employed synthetic route to this compound is a three-step process commencing with 4-aminobenzoic acid. This pathway is designed to strategically introduce the desired functional groups while managing their reactivity.

Caption: Proposed synthetic pathway for this compound.

Step 1: Acetylation of 4-Aminobenzoic Acid

The initial step involves the protection of the amino group of 4-aminobenzoic acid (PABA) as an acetamide. This is a crucial manipulation for two primary reasons: it prevents unwanted side reactions of the amino group in subsequent steps and transforms the activating, ortho-, para-directing amino group into a less activating but still ortho-, para-directing acetamido group. This modulation of reactivity is key to achieving selective iodination in the next step.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobenzoic acid in water.

-

Add a stoichiometric equivalent of acetic anhydride to the suspension.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, signaled by the dissolution of the starting material and the subsequent precipitation of the product.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product, 4-acetamidobenzoic acid, by vacuum filtration.

-

Wash the product with cold water to remove any unreacted starting materials and acetic acid.

-

Dry the product under vacuum.

Step 2: Iodination of 4-Acetamidobenzoic Acid

The second step is the regioselective iodination of the aromatic ring. The acetamido group directs the incoming electrophile (iodine) to the positions ortho to it. As the para position is already occupied by the carboxylic acid, iodination occurs at one of the ortho positions (position 3). A variety of iodinating reagents can be employed, with a common and effective method utilizing iodine in the presence of an oxidizing agent such as a persulfate.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 4-acetamidobenzoic acid in a solvent such as acetic acid.

-

Add elemental iodine (I₂) to the solution.

-

Slowly add an oxidizing agent, for example, potassium persulfate, to the mixture while stirring.

-

Heat the reaction mixture to facilitate the iodination. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the crude 4-acetamido-3-iodobenzoic acid by filtration.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol/water.

Step 3: Esterification of 4-Acetamido-3-iodobenzoic Acid

The final step is the conversion of the carboxylic acid group to a methyl ester. The classic Fischer esterification is a reliable and widely used method for this transformation. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Suspend 4-acetamido-3-iodobenzoic acid in a large excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Remove the excess methanol under reduced pressure.

-

The product, this compound, may precipitate upon neutralization or after removal of the solvent.

-

Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value |

| CAS Number | 190071-23-9[9] |

| Molecular Formula | C₁₀H₁₀INO₃[9] |

| Molecular Weight | 319.09 g/mol [9] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not readily available in cited sources |

| ¹H NMR | Predicted shifts: δ ~2.2 (s, 3H, -COCH₃), ~3.9 (s, 3H, -OCH₃), aromatic protons in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | Predicted shifts: δ ~25 (-COCH₃), ~52 (-OCH₃), carbonyls ~165-170 ppm, aromatic carbons in the range of 90-145 ppm. |

| IR (cm⁻¹) | Expected peaks: ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1670 (C=O amide stretch), aromatic C-H and C=C stretches. |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 319. |

Note: The spectral data presented are predicted values based on the analysis of similar compounds and general principles of spectroscopy.[10][11][12][13][14] Access to a definitive, published spectrum is recommended for confirmation.

Applications and Future Outlook

The primary application of this compound lies in its role as a key intermediate in the synthesis of non-ionic X-ray contrast agents.[2] The core structure of this molecule is often elaborated through further chemical transformations to introduce hydrophilic side chains, which are essential for the biocompatibility and solubility of the final drug product.

Beyond its established role, the unique substitution pattern of this compound makes it an attractive starting material for the synthesis of other complex organic molecules. The iodo group can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, opening avenues for the creation of novel pharmaceutical candidates and functional materials.

As the demand for more sophisticated and targeted diagnostic and therapeutic agents continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is set to increase. Future research may focus on developing more efficient and sustainable synthetic routes to this compound and exploring its utility in the synthesis of a broader range of complex molecular architectures.

Conclusion

This compound stands as a testament to the power of fundamental organic reactions in constructing molecules of significant practical value. While its discovery may not be marked by a single eureka moment, its logical and efficient synthesis from readily available starting materials has solidified its place as a key intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, characterization, and importance, serving as a valuable resource for researchers and professionals in the chemical and biomedical sciences.

References

- 1. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9403757B2 - Preparation of intermediates of X-ray contrast agents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. eimj.org [eimj.org]

- 5. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. WO1998034905A1 - Process for the preparation of iodinated contrast agents and intermediates therefor - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 4-iodobenzoate(619-44-3) 13C NMR spectrum [chemicalbook.com]

- 13. Methyl 4-iodobenzoate(619-44-3) 1H NMR [m.chemicalbook.com]

- 14. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 4-acetamido-3-iodobenzoate

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of Methyl 4-acetamido-3-iodobenzoate (CAS No. 190071-23-9). As a key intermediate in modern pharmaceutical research and organic synthesis, rigorous structural confirmation is paramount.[1] This document synthesizes data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data itself, but the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating framework for chemical analysis.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound with a molecular formula of C₁₀H₁₀INO₃ and a molecular weight of 319.09 g/mol .[1][2] Its utility as a building block in the synthesis of bioactive molecules necessitates a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.[1] A single analytical technique is insufficient; instead, we leverage a suite of spectroscopic methods that, in concert, provide a comprehensive and validated structural profile. This guide details the expected spectral features and the causal relationships between the molecule's structure and its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For a molecule like this compound, NMR allows us to confirm the substitution pattern on the benzene ring and verify the presence and connectivity of the acetamido and methyl ester functional groups.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule. The chemical shift of a proton is highly sensitive to its electronic environment; electron-withdrawing groups deshield protons, shifting them downfield (to a higher ppm), while electron-donating groups shield them, moving them upfield.[3]

Predicted ¹H NMR Signals: Based on the structure, we anticipate signals corresponding to three distinct aromatic protons, one amide proton, and two different methyl groups.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | d | 1H | Ar-H (H-2) | Adjacent to the iodine atom and ortho to the ester group, highly deshielded. |

| ~8.1 | dd | 1H | Ar-H (H-6) | Ortho to the ester and meta to the acetamido group. |

| ~7.9 | d | 1H | Ar-H (H-5) | Ortho to the acetamido group. |

| ~8.2 (broad s) | s | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |

| ~3.9 | s | 3H | -OCH₃ | Methyl protons of the ester group. |

| ~2.2 | s | 3H | -COCH₃ | Methyl protons of the acetamido group. |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amides to ensure the N-H proton is observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton connectivity.

¹³C NMR: Carbon Skeleton Confirmation

Decoupled ¹³C NMR spectroscopy reveals each unique carbon atom in the molecule as a single peak.[4] This is invaluable for confirming the total carbon count and identifying key functional groups like carbonyls. Due to the lack of symmetry in this compound, we expect to see 10 distinct signals.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | Amide C=O | Carbonyl carbon of the amide group. |

| ~165 | Ester C=O | Carbonyl carbon of the ester group. |

| ~142 | C-4 (Ar) | Aromatic carbon attached to the nitrogen (acetamido group). |

| ~140 | C-2 (Ar) | Aromatic carbon deshielded by adjacent iodine and ester groups. |

| ~133 | C-6 (Ar) | Aromatic carbon deshielded by the ester group. |

| ~129 | C-1 (Ar) | Quaternary carbon attached to the ester group. |

| ~125 | C-5 (Ar) | Aromatic carbon ortho to the acetamido group. |

| ~95 | C-3 (Ar) | Aromatic carbon attached to the iodine atom, shielded by the halogen. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~25 | -COCH₃ | Methyl carbon of the acetamido group. |

Note: Aromatic carbon signals are in the typical 110-160 ppm range.[3][5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the functional groups present. Each functional group has a characteristic absorption range.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (N-H)[6] |

| ~3050 | Weak | C-H Stretch | Aromatic C-H[7] |

| ~2950 | Weak | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1725 | Strong | C=O Stretch | Methyl Ester[8] |

| ~1680 | Strong | C=O Stretch | Amide I Band[9] |

| ~1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1520 | Medium | N-H Bend | Amide II Band[10] |

| ~1280 | Strong | C-O Stretch | Ester (asymmetric)[8] |

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[11] Upon ionization, the molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This ion can then fragment into smaller, stable charged particles.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A strong peak at m/z = 319, corresponding to the molecular formula C₁₀H₁₀INO₃.

-

Major Fragments: The fragmentation of aromatic iodides is often initiated by the loss of the iodine atom.[12][13]

Table 4: Plausible Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragment Lost |

| 319 | [C₁₀H₁₀INO₃]⁺ | (Molecular Ion) |

| 277 | [C₁₀H₉INO₂]⁺ | - CH₂CO (ketene) |

| 192 | [C₁₀H₁₀NO₃]⁺ | - I |

| 160 | [C₉H₆NO₂]⁺ | - I, - OCH₂ |

| 150 | [C₈H₈NO₂]⁺ | - I, - CH₂CO |

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and subsequent fragments.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Conclusion: A Cohesive Analytical Picture

The structural elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques.

-

NMR spectroscopy confirms the precise arrangement of the 10 carbon and 10 hydrogen atoms, verifying the 1,2,4-trisubstituted aromatic ring pattern.

-

IR spectroscopy provides an unambiguous fingerprint of the key amide and ester functional groups through their characteristic vibrational modes.

-

Mass spectrometry validates the molecular weight at 319 g/mol and reveals logical fragmentation patterns consistent with the proposed structure.

Together, these methods form a self-validating system, providing the high-confidence data essential for professionals in research and drug development. This comprehensive characterization ensures the material's identity and quality, underpinning the reliability of any subsequent scientific investigation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. phdcentre.com [phdcentre.com]

- 12. scribd.com [scribd.com]

- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

A Technical Guide to Methyl 4-acetamido-3-iodobenzoate: Properties, Synthesis, and Commercial Sourcing for Research and Development

Executive Summary: Methyl 4-acetamido-3-iodobenzoate is a versatile chemical intermediate recognized for its significant role in pharmaceutical and chemical research. This guide provides an in-depth analysis of its chemical properties, strategic applications in drug development and material science, plausible synthetic methodologies, and a detailed overview of its commercial availability. Designed for researchers, scientists, and drug development professionals, this document serves as a comprehensive resource for sourcing and utilizing this valuable compound.

Chemical Profile and Physicochemical Properties

This compound, also known by its synonym 4-Acetamido-3-Iodobenzoic Acid Methyl Ester, is a substituted aromatic compound whose structure is pivotal to its chemical utility.[1] The presence of an iodine atom on the benzene ring significantly enhances its reactivity, making it an excellent substrate for a variety of organic reactions. The acetamido and methyl ester groups further modulate its electronic properties and provide handles for subsequent chemical modifications.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 4-(acetylamino)-3-iodobenzoate | N/A |

| Synonyms | 4-Acetamido-3-Iodobenzoic Acid Methyl Ester | [1] |

| CAS Number | 190071-23-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀INO₃ | [1][2][3] |

| Molecular Weight | 319.09 g/mol | [1][2][3] |

| Recommended Storage | 0-8°C | [1] |

The key to this molecule's utility lies in the interplay of its functional groups. The acetamido group is an ortho-, para-directing activator, which facilitates the regioselective introduction of the iodine atom at the 3-position. The iodine itself is a versatile functional group, serving as a leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures common in drug discovery.

Strategic Importance in Research and Drug Development

The unique structural features of this compound make it an essential building block across several high-value research and development sectors.[1] Its applications range from the synthesis of novel therapeutic agents to the development of advanced materials.

-

Pharmaceutical Development : This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting cancer and infectious diseases.[1] For instance, related structures like 4-acetamido-3-aminobenzoic acid derivatives have been explored as potential neuraminidase inhibitors for combating influenza viruses.

-

Medical Imaging : The presence of iodine makes it a valuable precursor for synthesizing iodinated derivatives used as contrast agents or in radiolabeling for imaging techniques like Positron Emission Tomography (PET) scans.[1]

-

Bioconjugation : It is employed in bioconjugation processes, enabling researchers to link biomolecules to other molecules or surfaces, which is critical for creating advanced drug delivery systems and diagnostic tools.[1]

-

Organic Synthesis and Material Science : Beyond pharmaceuticals, it serves as a foundational building block in broader organic synthesis and is applied in the development of novel materials with specific properties for electronics and coatings.[1]

Caption: Core applications of this compound.

Plausible Synthetic Pathway

While specific, proprietary synthesis methods may vary by manufacturer, a chemically sound and efficient pathway can be devised from common starting materials based on established organic chemistry principles. The following multi-step protocol outlines a plausible route for its laboratory-scale synthesis.

Caption: A plausible two-step synthesis workflow.

Experimental Protocol:

Step 1: Acetylation of Methyl 4-aminobenzoate

-

Dissolve Methyl 4-aminobenzoate in a suitable solvent, such as glacial acetic acid.

-

Add an acetylating agent, like acetic anhydride, to the solution. A mild base such as sodium acetate can be added to neutralize the acid byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product, Methyl 4-acetamidobenzoate.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Step 2: Iodination of Methyl 4-acetamidobenzoate

-

Dissolve the Methyl 4-acetamidobenzoate from Step 1 in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Add an iodinating reagent. A common and effective reagent is Iodine Monochloride (ICl).[4] Alternatively, N-Iodosuccinimide (NIS) in the presence of an acid catalyst can be used.

-

The acetamido group is an activating, ortho-para directing group. Since the para position is blocked, the iodination will occur regioselectively at the ortho position (C3).

-

Stir the reaction at room temperature or with slight warming (e.g., 65°C) for several hours until completion is confirmed by TLC or LC-MS.[4]

-

After the reaction, quench any remaining iodinating agent with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Commercial Availability and Supplier Analysis

This compound is readily available from various chemical suppliers, primarily for research and development purposes. It is crucial to note that this chemical is intended for professional laboratory, industrial, or manufacturing use and is not for direct medical or consumer applications.[2]

| Supplier | Typical Offerings | Notes |

| Chem-Impex | Research quantities | Provides product details and applications.[1] |

| CP Lab Safety | 100 mg (95% Purity) | States product is made in the USA; ships only to lab/industrial facilities.[2] |

| Santa Cruz Biotechnology | Biochemical for proteomics research | Offers various research-grade chemicals.[3] |

| Amadis Chemical Co., Ltd. | Milligram to gram scale | Chinese supplier offering custom synthesis and technical services.[5] |

| Chemlyte Solutions | Gram scale and larger | A sourcing specialist for chemical solutions from China.[5] |

| Zhejiang Jiuzhou Chem | Custom quantities | A trading company with its own factory, specializing in organic intermediates.[5] |

When sourcing this compound, researchers should consider factors such as purity requirements for their specific application, required quantity, lead time, and the availability of supporting documentation like a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Safe Handling and Storage Protocols

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile). Wear a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator (e.g., N95 dust mask).

Handling and Emergency Procedures:

-

General Handling: Avoid dust formation and contact with skin, eyes, and clothing.[6] Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

-

Spills: For accidental releases, avoid generating dust. Evacuate personnel, wear appropriate PPE, and collect the spilled material into a suitable container for disposal.[6]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

The recommended storage temperature is between 0-8°C.[1]

Conclusion

This compound stands out as a high-value, versatile intermediate with broad applicability in scientifically advanced fields. Its well-defined reactivity, driven by its unique substitution pattern, makes it an indispensable tool for medicinal chemists, material scientists, and synthetic organic chemists. The compound's ready commercial availability from a range of specialized suppliers ensures that it will continue to be a key component in the pipeline of innovation, from the discovery of new life-saving drugs to the creation of next-generation materials.

References

Methodological & Application

Synthesis Protocol for Methyl 4-acetamido-3-iodobenzoate: An Essential Intermediate in Pharmaceutical Research

Introduction

Methyl 4-acetamido-3-iodobenzoate is a versatile synthetic intermediate of significant interest to researchers in drug discovery and development. Its structure, featuring a substituted benzene ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules. Specifically, the presence of the iodine atom allows for further functionalization through various cross-coupling reactions, making it a key component in the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol is structured to ensure not only a successful synthesis but also a thorough understanding of the underlying chemical principles.

Reaction Scheme

The synthesis of this compound is achieved through the electrophilic iodination of Methyl 4-acetamidobenzoate. The acetamido group is a moderately activating and ortho-, para- directing group. Since the para position is occupied by the methyl ester, the iodination occurs regioselectively at the ortho position.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol employs N-iodosuccinimide (NIS) as the iodinating agent, with a catalytic amount of trifluoroacetic acid (TFA) to enhance the electrophilicity of the iodine. Acetonitrile is used as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Methyl 4-acetamidobenzoate | 193.19 | 5.00 g | 25.88 mmol | ≥98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | 224.99 | 6.42 g | 28.53 mmol | ≥98% | Alfa Aesar |

| Trifluoroacetic Acid (TFA) | 114.02 | 0.30 mL | 3.88 mmol | ≥99% | Fisher Scientific |

| Acetonitrile (CH3CN) | 41.05 | 100 mL | - | Anhydrous | VWR |

| Sodium thiosulfate | 158.11 | - | - | - | - |

| Saturated sodium bicarbonate solution | - | - | - | - | - |

| Brine | - | - | - | - | - |

| Anhydrous magnesium sulfate | 120.37 | - | - | - | - |

| Ethyl acetate | 88.11 | - | - | ACS grade | - |

| Hexanes | - | - | - | ACS grade | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-acetamidobenzoate (5.00 g, 25.88 mmol) and anhydrous acetonitrile (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Reagents: To the stirred solution, add N-iodosuccinimide (6.42 g, 28.53 mmol, 1.1 equivalents). Following this, add trifluoroacetic acid (0.30 mL, 3.88 mmol, 0.15 equivalents) dropwise using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a higher Rf value than the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the TFA, and finally with brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield

The expected yield of the purified this compound is typically in the range of 80-90%.

Scientific Rationale and Trustworthiness

The choice of N-iodosuccinimide as the iodinating agent is based on its ease of handling and its effectiveness in the iodination of activated aromatic rings. The addition of a catalytic amount of a strong acid like trifluoroacetic acid protonates the NIS, increasing the electrophilicity of the iodine and accelerating the rate of the electrophilic aromatic substitution. This self-validating system ensures a high conversion to the desired product with excellent regioselectivity due to the directing effect of the acetamido group. The work-up procedure is designed to effectively remove unreacted reagents and byproducts, ensuring a high purity of the final product.

Characterization Data (Predicted)

As a self-validating protocol, the structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.45 (d, J = 2.0 Hz, 1H, Ar-H ortho to iodine)

-

8.00 (dd, J = 8.8, 2.0 Hz, 1H, Ar-H ortho to ester)

-

7.85 (d, J = 8.8 Hz, 1H, Ar-H ortho to acetamido)

-

7.50 (br s, 1H, NH)

-

3.95 (s, 3H, OCH₃)

-

2.25 (s, 3H, COCH₃)

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

168.5 (C=O, acetamido)

-

165.0 (C=O, ester)

-

140.0 (Ar-C)

-

138.5 (Ar-C)

-

131.0 (Ar-C)

-

128.0 (Ar-C)

-

120.0 (Ar-C)

-

90.0 (Ar-C-I)

-

52.5 (OCH₃)

-

25.0 (COCH₃)

-

-

Mass Spectrometry (ESI+): m/z = 320.0 [M+H]⁺

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. The detailed step-by-step procedure, coupled with the scientific rationale and expected characterization data, offers researchers a comprehensive guide to producing this valuable intermediate for their drug discovery and development endeavors.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-acetamido-3-iodobenzoate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Scaffolds and Methyl 4-acetamido-3-iodobenzoate